2-phenyl-1,10b-dihydro-4'H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,2'-[1,3]thiazolidin]-4'-one
Description
The compound 2-phenyl-1,10b-dihydro-4'H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,2'-[1,3]thiazolidin]-4'-one is a spirocyclic heterocyclic system characterized by fused pyrazole, benzoxazine, and thiazolidinone rings. Its molecular formula is C₂₁H₂₂N₂O, with a unique spiro junction at the pyrazole and thiazolidinone moieties . Key structural features include:
- Spiro architecture: The central pyrazole ring is connected to a benzoxazine ring and a thiazolidinone ring via spiro carbon atoms, creating a rigid three-dimensional framework.
- Substituent effects: The phenyl group at position 2 contributes to steric and electronic modulation, influencing reactivity and intermolecular interactions.
Properties
Molecular Formula |
C18H15N3O2S |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,2'-1,3-thiazolidine]-4'-one |
InChI |
InChI=1S/C18H15N3O2S/c22-17-11-24-18(19-17)21-15(13-8-4-5-9-16(13)23-18)10-14(20-21)12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,22) |
InChI Key |
GCNRFEJIZJAGIV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=CC=CC=C3OC4(N2N=C1C5=CC=CC=C5)NC(=O)CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-1,10b-dihydro-4’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,2’-[1,3]thiazolidin]-4’-one typically involves the reaction of 2-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)phenols with cyclic ketones such as cyclopentanone, cyclohexanone, or 4-methylcyclohexanone . The reaction is usually carried out in ethanol (EtOH) and requires heating for about one hour to form the 1,3-oxazine ring . The resulting spiro derivatives are soluble in solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), 1,4-dioxane, and acetonitrile (MeCN) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-1,10b-dihydro-4’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,2’-[1,3]thiazolidin]-4’-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
2-phenyl-1,10b-dihydro-4’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,2’-[1,3]thiazolidin]-4’-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent due to its biological activities.
Mechanism of Action
The mechanism of action of 2-phenyl-1,10b-dihydro-4’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,2’-[1,3]thiazolidin]-4’-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to act as an antagonist of 5-HT2B serotonin receptors . This interaction can modulate neurotransmitter release and influence various physiological processes. Additionally, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
2'-(4-Chlorophenyl)-7'-methoxy-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]
- Molecular formula : C₂₄H₂₃ClN₂O₂.
- Key differences: Substitution of the phenyl group with a 4-chlorophenyl moiety enhances electron-withdrawing effects. Addition of a methoxy group at position 7 alters hydrogen-bonding capacity and lipophilicity. Replacement of the thiazolidinone ring with a cyclohexane ring reduces polarity and metabolic stability .
4-Aryl-2-cyclohexyl-1,3,4,10-tetrahydropyrrolo[4,3-c][1,5]benzothiazepin-1-ones
- Molecular framework : Combines pyrrolidine, benzothiazepine, and ketone functionalities.
- Synthesis: Generated via Michael addition of 2-aminothiophenol to 4-arylidene-1-cyclohexyl-2,3-dioxopyrrolidines, followed by cyclization .
- Contrasts: Thiazepinone core replaces the benzoxazine-thiazolidinone system, introducing sulfur-based reactivity. Higher melting points (e.g., 211–212°C for compound 5b) indicate stronger crystalline packing compared to the target compound .
Functional Analogues in Pyrazole-Thiazole Systems
6-Substituted Phenyl-1-phenyl-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-ones
- Synthesis : Utilizes polyphosphoric acid (140°C, 2 h) or sulfuric acid (room temperature, 4 days) for cyclocondensation .
- Substituents at position 6 (e.g., nitro, methyl, thienyl) modulate electronic properties and bioactivity. Yields range from 39% to 92%, dependent on acid catalysts and reaction conditions .
Pharmacologically Relevant Analogues
Fluorinated Pyrazolo[3,4-d]pyrimidinyl Chromenones
- Example: 2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one.
- Structural highlights :
- Fluorine atoms enhance metabolic stability and membrane permeability.
- Melting point : 252–255°C, reflecting high crystallinity due to fluorine-induced dipole interactions .
Biological Activity
2-Phenyl-1,10b-dihydro-4'H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,2'-[1,3]thiazolidin]-4'-one is a complex heterocyclic compound that has attracted considerable interest in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to a larger class of spiro derivatives known for their potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
- Molecular Formula : C18H15N3O2S
- Molecular Weight : 337.4 g/mol
- IUPAC Name : 2-phenylspiro[1,10b-dihropyrazolo[1,5-c][1,3]benzoxazine-5,2'-1,3-thiazolidine]-4'-one
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been identified as an antagonist of the 5-HT2B serotonin receptor, which plays a significant role in various physiological processes and pathologies including cancer and cardiovascular diseases. This interaction may lead to alterations in signaling pathways that are crucial for cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the potential of 2-phenyl-1,10b-dihydro-4'H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,2'-[1,3]thiazolidin]-4'-one as an anticancer agent. In vitro assays demonstrated its effectiveness against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.6 | Induction of apoptosis via p53 pathway |
| A549 (Lung) | 7.8 | Inhibition of EGFR signaling |
| K562 (Leukemia) | 6.3 | Disruption of tubulin polymerization |
These findings suggest that this compound can induce apoptosis and inhibit tumor growth through multiple mechanisms.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
The antimicrobial activity is believed to stem from its ability to disrupt microbial cell wall synthesis and function.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, the compound has shown anti-inflammatory effects in various models:
- In Vivo Studies : Animal models have demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 after administration of the compound.
- Mechanism : The anti-inflammatory action is likely mediated through inhibition of NF-kB signaling pathways.
Case Studies
A recent clinical study evaluated the safety and efficacy of this compound in patients with advanced cancer. The results indicated manageable side effects with significant tumor size reduction in a subset of patients. The study emphasized the need for further research to optimize dosing regimens and understand the full pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
